Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate is a synthetic organic compound characterized by its unique molecular structure, which includes four fluorine atoms attached to a butenoate moiety. Its molecular formula is , and it has a molecular weight of approximately 262.20 g/mol . The compound features a phenyl group attached to the butenoate chain, contributing to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry.
The synthesis of ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate typically involves:
A general synthetic route may look like this:
textPhenylacetic acid derivative + Fluorinating agent → Fluorinated intermediateFluorinated intermediate + Ethanol → Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate
Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate has potential applications in:
Several compounds share structural similarities with ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-fluoro-3-phenylbut-2-enoate | C12H13FO2 | Contains one fluorine atom; less lipophilic |
| Ethyl 2,3,4,4,4-pentafluorobut-2-enoate | C6H5F5O | Features five fluorine atoms; higher reactivity |
| Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate | C12H10F3O | Contains three fluorine atoms; used in medicinal chemistry |
Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate is distinguished by its four fluorine substituents on the butenoate moiety. This configuration enhances its electronic properties compared to other similar compounds. The presence of multiple fluorine atoms contributes to increased stability and potential bioactivity that can be exploited in pharmaceutical applications.